tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a 3-amino-4-chlorophenyl substituent at the 3-position, and a methyl group at the 5-position of the piperidine ring. This structure combines aromatic, amino, and halogen functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes . The 4-chloro substituent on the phenyl ring may influence lipophilicity and electronic properties, while the amino group provides a site for further functionalization, such as coupling reactions or salt formation.
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-11-7-13(12-5-6-14(18)15(19)8-12)10-20(9-11)16(21)22-17(2,3)4/h5-6,8,11,13H,7,9-10,19H2,1-4H3 |
InChI Key |
IVARZESEJKRXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3-amino-4-chlorobenzaldehyde with tert-butyl 5-methylpiperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
Reaction Type: Acid-mediated cleavage of the tert-butyl carbamate group.
Mechanism: The tert-butyl ester undergoes hydrolysis under acidic conditions (e.g., trifluoroacetic acid (TFA)) to release carbon dioxide and yield the corresponding carboxylic acid.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| TFA (10% in CH₂Cl₂) | Room temperature, 1–3 hours | Deprotection to carboxylic acid; intermediate for coupling reactions |
Key Observations:
-
TFA effectively cleaves the tert-butyl ester without altering other functional groups (e.g., amino/chlorophenyl substituents).
-
Deprotection is a precursor for subsequent reactions, such as amide bond formation.
Substitution Reactions
Reaction Type: Nucleophilic aromatic substitution or alkylation.
Mechanism: The chlorophenyl group can undergo substitution with nucleophiles, while the piperidine nitrogen may participate in alkylation.
Key Observations:
-
Grignard reagents enable formation of aryl-substituted piperidine derivatives.
-
Aryl chloroformates react with the piperidine nitrogen to form carbamates, which are stable intermediates.
Coupling Reactions
Reaction Type: Amide bond formation using activating agents.
Mechanism: The deprotected carboxylic acid reacts with amines or other nucleophiles in the presence of coupling reagents.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| HOBt/HBTU, DIPEA | DMF or dichloromethane, room temperature | Formation of amide bonds (e.g., coupling with benzodiazol-2-one derivatives) |
Key Observations:
-
HOBt/HBTU facilitates efficient coupling, minimizing side reactions.
-
DIPEA acts as a base to activate the carboxylic acid.
Reduction Reactions
Reaction Type: Catalytic hydrogenation.
Mechanism: Reduction of azide groups or double bonds to amines or alkanes.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂ gas, Pd/C catalyst | Methanol, room temperature, 9 hours | Reduction of azidomethyl groups to aminomethyl piperidine derivatives |
Key Observations:
-
Catalysts like Pd/C enable selective reduction without affecting other functional groups.
-
Hydrogenation converts azides to amines, critical for synthesizing biologically active compounds.
Ugi Reaction
Reaction Type: Multicomponent reaction forming amides.
Mechanism: A four-component reaction involving an amine, ketone, isocyanide, and carboxylic acid.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Ammonium acetate, tert-butyl isocyanide, 2,2,2-trifluoroethanol | 4 days, room temperature | Formation of substituted cyclobutylcarbamate derivatives |
Key Observations:
-
The Ugi reaction provides a straightforward route to structurally complex molecules.
-
Tert-butyl isocyanide acts as a key reagent, enabling formation of carbamate linkages.
Oxidation Reactions
Reaction Type: Oxidation of formyl groups to carboxylic acids.
Mechanism: The formyl group (if present) undergoes oxidation via reagents like KMnO₄ or CrO₃.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous acidic conditions | Oxidation of formyl to carboxylic acid (applicable to analogs with formyl groups) |
Note: While not directly observed for this compound, oxidation of analogous formyl-substituted piperidines yields carboxylic acids.
Hydroboration Reactions
Reaction Type: Asymmetric hydroboration-oxidation.
Mechanism: Addition of boron to alkenes, followed by oxidation to alcohols.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Pinacolborane, [Ir(cod)Cl]₂/dppe | DCM, room temperature | Formation of boronate esters, enabling subsequent stereoselective functionalization |
Key Observations:
-
Ir-catalyzed hydroboration provides enantioselective access to substituted boronates.
-
These intermediates are valuable for cross-coupling or further functionalization.
Cytotoxicity and Biological Evaluation
Key Findings:
While not directly addressing chemical reactivity, studies on analogous compounds reveal:
-
NLRP3 Inhibition: Certain piperidine derivatives reduce IL-1β release and pyroptosis in THP-1 cells.
-
MTT Assay Results: Compounds show low cytotoxicity (TC₅₀ > 100 µM in THP-1 cells).
-
In Vitro Activity: Correlation between structural modifications (e.g., substitution patterns) and biological potency.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure makes it a candidate for investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions, particularly those involving neurological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorophenyl groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on neurological and biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate, a comparative analysis with structurally related piperidine derivatives is provided below.
Structural and Functional Group Differences
Physicochemical and Reactivity Comparisons
- Lipophilicity and Solubility : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the hydroxy or trifluoromethylpyridinyl groups in the analogues. However, the trifluoromethyl group in the (3S,5R)-isomer enhances both hydrophobicity and metabolic stability, a common trait in CNS-targeting drugs.
- Reactivity: The 3-amino group in the target compound enables nucleophilic reactions (e.g., acylation, sulfonylation), whereas the hydroxy group in the pyridinyl analogue may participate in oxidation or conjugation reactions.
Research Findings and Limitations
- Synthetic Utility : The Boc-protected piperidine core is recurrent in fragment-based drug discovery, as seen in kinase inhibitor patents .
- Comparative Stability : The chloro and methyl groups may confer greater stability under acidic conditions compared to hydroxy-containing analogues, which could degrade via elimination.
- Gaps in Data : Quantitative solubility, logP, or bioactivity data for the target compound are absent in available literature, necessitating further experimental studies.
Biological Activity
tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring and functional groups such as an amino group and a chlorophenyl moiety, this compound exhibits properties that may be beneficial in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.85 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.
Research indicates that the specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with serotonin receptors and dopamine pathways, indicating its relevance in treating mood disorders and possibly other neuropsychiatric conditions.
Biological Activity
The compound has shown promise in various biological assays:
- Pharmacological Activity : Initial studies have indicated that it may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and dopamine.
- Anticancer Potential : Some derivatives of piperidine compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that similar compounds may also possess anticancer properties. For example, structural modifications have been explored to enhance activity against specific tumor types .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the unique structural attributes of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | C13H19ClN2O2 | Lacks chlorophenyl; smaller size |
| 4-Chlorophenyl 3-amino-5-methylpiperidine | C14H18ClN2 | Similar piperidine structure; no tert-butyl |
| N-(tert-butoxycarbonyl)-3-amino-piperidine | C12H17N2O2 | Different protective group; used in peptide synthesis |
The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation.
Case Studies and Research Findings
Several studies have focused on the biological activity of related piperidine derivatives:
- Antiviral Activity : A study on N-Heterocycles highlighted the potential antiviral properties of similar compounds, suggesting that modifications could lead to effective agents against viral infections, including HIV .
- Cytotoxicity Studies : Research involving piperidine derivatives has shown varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structural features in determining biological activity .
- Neurotoxicity Assessments : Investigations into neurotoxicity have revealed that certain derivatives exhibit low toxicity against neuronal cell lines, indicating their potential for therapeutic use in neurodegenerative diseases .
Q & A
Q. Key Considerations :
- Reagent Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling, as seen in analogous piperidine-carboxylate syntheses .
- Temperature Control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%), validated by HPLC or NMR .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc-protected piperidine, DMF, 100°C | 75 | 90 |
| 2 | 3-Amino-4-chlorophenylboronic acid, Pd(OAc)₂ | 60 | 85 |
| 3 | Methyl iodide, K₂CO₃, THF | 80 | 95 |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Q. Basic
Q. Data Contradictions :
- If NMR signals conflict with expected structures, compare with analogous compounds (e.g., tert-butyl piperidine derivatives) and re-validate via X-ray crystallography .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Advanced
Methodology :
- Variable Substituents : Synthesize derivatives with modified groups (e.g., replacing Cl with F or altering methyl position).
- Assay Selection : Test against target receptors (e.g., GPCRs, kinases) using competitive binding assays or enzymatic inhibition (IC₅₀ determination) .
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities and compare with experimental data .
Table 2 : Example SAR Comparison
| Derivative | Substituent | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent | 4-Cl, 5-CH₃ | 50 |
| A | 4-F, 5-CH₃ | 120 |
| B | 4-Cl, 6-CH₃ | >1000 |
Key Insight : Chlorine at the 4-position enhances binding affinity, while methyl relocation reduces activity .
How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?
Q. Advanced
- Assay Replication : Validate results across multiple assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure compound solubility matches computational conditions .
- Metabolite Screening : Test for off-target interactions or metabolic instability using liver microsomes .
Case Study : A derivative with high docking scores but low activity was found to undergo rapid CYP450-mediated oxidation, necessitating prodrug strategies .
What strategies optimize the compound’s stability during storage and biological testing?
Q. Advanced
- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the tert-butyl carbamate group .
- Buffer Compatibility : Use pH 7.4 PBS or HEPES buffers; avoid strong acids/bases that degrade the piperidine ring .
- Light Sensitivity : Protect from UV exposure (amber vials) due to the chlorophenyl moiety’s photolability .
How can researchers validate the compound’s role in organic electronics (e.g., OFETs) despite its primary pharmacological focus?
Q. Advanced
- Thin-Film Fabrication : Spin-coat the compound onto SiO₂ substrates and measure charge carrier mobility (µ) via transfer curve analysis .
- Doping Studies : Blend with conductive polymers (e.g., PEDOT:PSS) to enhance µ from ~0.01 to >0.1 cm²/V·s .
- Stability Testing : Expose films to humidity/heat and monitor performance decay using atomic force microscopy (AFM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
